molecular formula C19H22Cl2N2O6S2 B11503199 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B11503199
M. Wt: 509.4 g/mol
InChI Key: FMBWPAVAQCDLIQ-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with each sulfonyl group further substituted with a 4-chloro-2-methoxyphenyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine is unique due to its specific combination of sulfonyl and phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-13-12-22(30(24,25)18-6-4-14(20)10-16(18)28-2)8-9-23(13)31(26,27)19-7-5-15(21)11-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

FMBWPAVAQCDLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC

Origin of Product

United States

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